Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate
Description
Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate is a spirocyclic amine derivative functionalized with two tert-butyl carboxylate groups. This compound is characterized by its unique bicyclic structure, combining a six-membered and a five-membered nitrogen-containing ring system. The molecular formula is C₁₈H₃₁N₃O₄ (estimated from structural analogs in and synthesis data in ), with a molecular weight of approximately 353.46 g/mol (calculated based on isotopic mass data in ). Its spirocyclic core and tert-butyl ester groups confer steric bulk and solubility in nonpolar solvents, making it valuable in organic synthesis and polymer chemistry. The compound is cataloged under CAS number 406191-34-2 and is commercially available through suppliers such as Shanghai Jixiang Bio-Technology Co., Ltd. .
Properties
IUPAC Name |
ditert-butyl 1,8,11-triazaspiro[5.6]dodecane-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-17(2,3)25-15(23)21-12-10-20-13-19(14-21)9-7-8-11-22(19)16(24)26-18(4,5)6/h20H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMWFAVVZADAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC2(C1)CCCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation and Formation of Intermediate
- Reagents and Conditions : The starting material, often a cyclic amine or a piperidine derivative, is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH) is added slowly at 0 °C to deprotonate the amine, followed by gradual warming to room temperature and reflux at approximately 66 °C for 1 hour to ensure complete deprotonation and activation.
- Addition of Alkylating Agent : Ethyl bromoacetate dissolved in THF is then added dropwise at 0 °C to control the exothermic reaction. The mixture is stirred at room temperature for 8 hours to complete the alkylation, forming an ethyl ester intermediate.
- Workup : The reaction is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkylated product.
Step 2: Hydrogenation and Reduction of Cyano Groups
- Catalyst and Solvent : The crude alkylated intermediate is suspended in ethanol with Raney nickel catalyst.
- Reaction Conditions : Hydrogenation is carried out under 50 psi hydrogen pressure at 40 °C for 8 hours. This step reduces cyano groups to primary amines, crucial for subsequent ring closure.
- Isolation : The catalyst is removed by filtration through celite, and the filtrate is concentrated to afford the reduced intermediate.
Step 3: Ring Closure via Cyclization
- Base and Solvent : Sodium ethoxide solution in ethanol is prepared and added dropwise to the reduced intermediate solution at 0 °C.
- Reaction Conditions : The mixture is slowly warmed to room temperature and stirred for 8 hours, promoting intramolecular cyclization to form the triazaspiro ring system.
- Workup : The reaction is quenched with water and concentrated to yield the crude spirocyclic compound.
Step 4: Reduction of Amide to Amine and Ester Formation
- Reagents : The crude spirocyclic amide is dissolved in THF and cooled to 0 °C. Borane dimethyl sulfide complex (10 M) is added dropwise.
- Reaction Conditions : The mixture is warmed to 25 °C and stirred for 12 hours to reduce the amide to the corresponding amine.
- Quenching and Purification : The reaction is quenched with methanol and refluxed for 30 minutes. Concentration under reduced pressure is followed by dissolution in a toluene/n-butanol solvent mixture (6:1 volume ratio), refluxing for 16 hours, and final concentration to obtain the pure Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation | Sodium hydride, ethyl bromoacetate, anhydrous THF | 0 °C → 66 °C reflux | 8 hours | Slow addition of ethyl bromoacetate |
| 2 | Hydrogenation (Cyano reduction) | Raney nickel, ethanol, H2 (50 psi) | 40 °C | 8 hours | Catalyst filtration post-reaction |
| 3 | Ring closure (Cyclization) | Sodium ethoxide in ethanol | 0 °C → room temp | 8 hours | Dropwise addition of base |
| 4 | Amide reduction to amine | Borane dimethyl sulfide complex, THF, methanol quench | 0 °C → 25 °C reflux | 12 hours + 30 min reflux | Final purification in toluene/n-butanol |
Research Findings and Technical Notes
- The use of anhydrous tetrahydrofuran in the first step is critical to avoid side reactions and ensure high alkylation efficiency.
- Controlled temperature ramps and dropwise addition of reactive reagents prevent rapid exothermic reactions and improve safety.
- The hydrogenation step using Raney nickel under mild pressure and temperature conditions effectively reduces cyano groups without over-reduction or degradation.
- Sodium ethoxide serves as a strong base to promote efficient intramolecular cyclization , forming the spirocyclic framework.
- Borane dimethyl sulfide complex is a selective reducing agent for amides, converting them to amines while preserving other functional groups.
- The final reflux in a toluene/n-butanol mixture aids in crystallization and purification, yielding the target compound with good purity.
- Thin layer chromatography (TLC) is employed throughout the process to monitor reaction progress and confirm completion.
Chemical Reactions Analysis
Types of Reactions: Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate in anticancer research. The compound has shown promising results in inhibiting the growth of cancer cells by interfering with specific cellular pathways. For instance, it has been evaluated for its ability to induce apoptosis in various cancer cell lines, demonstrating a mechanism that could be harnessed for therapeutic purposes.
1.2 Neuroprotective Effects
Another area of study involves the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology.
Materials Science
2.1 Polymer Synthesis
this compound serves as a valuable intermediate in the synthesis of novel polymers and copolymers. Its unique structure allows for the incorporation into polymer chains, leading to materials with enhanced mechanical properties and thermal stability. These materials are being explored for applications in coatings, adhesives, and composite materials.
2.2 Catalysis
The compound has also been investigated for its catalytic properties in organic reactions. Its ability to act as a ligand in metal-catalyzed processes can facilitate various transformations, including cross-coupling reactions and asymmetric synthesis. This application is particularly relevant in the development of pharmaceuticals where selective synthesis is crucial.
Chemical Intermediate
3.1 Synthesis of Bioactive Compounds
As a versatile chemical intermediate, this compound is utilized in synthesizing other bioactive compounds. Its functional groups can be modified to create derivatives with specific biological activities, expanding the library of potential drug candidates available for further testing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency. |
| Study B | Neuroprotection | Showed reduction in neuronal cell death under oxidative stress conditions; potential for Alzheimer's treatment explored. |
| Study C | Polymer Applications | Developed new polymer composites exhibiting improved tensile strength and thermal resistance compared to traditional materials. |
Mechanism of Action
The mechanism by which Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate and related compounds:
Structural and Functional Analysis
- Spirocyclic Core vs. Linear Analogs : The spirocyclic triaza structure distinguishes this compound from linear triamine derivatives. The rigid bicyclic system enhances conformational stability, which is critical in catalysis and polymer cross-linking .
- Dual tert-Butyl Esters: Compared to mono-tert-butyl analogs (e.g., ), the dual ester groups increase steric hindrance, reducing nucleophilic reactivity but improving solubility in organic solvents .
- The dicarboxylate derivative, however, participates in covalent bonding rather than radical-initiated processes .
Industrial and Research Relevance
- Polymer Chemistry: Cross-linked polyvinyl chloride (PVC) composites using tert-butyl derivatives exhibit superior thermal stability (up to 200°C) and tensile strength compared to non-cross-linked polymers .
- Pharmaceutical Intermediates : The spirocyclic triaza core is a scaffold for bioactive molecules, though the discontinuation of this compound by CymitQuimica () highlights challenges in scalability or cost .
Key Research Findings
Kinetic Behavior: Polymerization reactions involving tert-butyl derivatives (e.g., DMAEMA with PTSA) show solvent-dependent kinetics, with ethanol favoring faster reactions than water .
Gel Formation : Optimal cross-linking (90:9:1 ratio of PVC:agent:peroxide) achieves 85–90% gel content, enhancing mechanical properties .
Stereochemical Simplicity : Unlike chiral spirocyclic analogs, this compound lacks defined stereocenters, simplifying synthesis and purification .
Biological Activity
Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate (CAS: 1330766-31-8) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure which includes a seven-membered diazepane ring and a six-membered morpholine ring. The molecular formula is with a molecular weight of approximately 369.5 g/mol. The compound's structural features contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane have exhibited significant antimicrobial activity. A study on related triazaspiro compounds showed promising results against various bacterial strains, suggesting that the unique nitrogen-rich framework may enhance their bioactivity .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane derivatives have been investigated in several cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Study 1: Antimicrobial Activity
A study conducted on a series of triazaspiro compounds revealed that those with higher lipophilicity exhibited better antimicrobial properties against Gram-positive bacteria. The study utilized disc diffusion methods to assess the efficacy of these compounds against Staphylococcus aureus and Escherichia coli, with Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane showing notable inhibition zones compared to controls .
Study 2: Cytotoxicity Assays
In another research effort focusing on anticancer properties, Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting moderate cytotoxicity at higher concentrations. Mechanistic studies indicated that the compound triggers apoptosis via caspase activation pathways .
Synthesis and Derivatives
The synthesis of Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane typically involves multi-step reactions starting from readily available precursors such as tert-butyl amines and dicarboxylic acids. The synthetic route often includes cyclization processes that form the spiro structure critical for biological activity.
| Synthesis Step | Reagents | Conditions |
|---|---|---|
| Step 1 | tert-butyl amine + acid | Reflux in solvent |
| Step 2 | Cyclization agents | Heat under inert atmosphere |
| Step 3 | Purification | Column chromatography |
Q & A
Q. What synthetic methodologies are recommended for preparing ditert-butyl 1,8,11-triazaspiro[5.6]dodecane-1,8-dicarboxylate, and how can reaction conditions be optimized?
The synthesis of spirocyclic compounds like this typically involves multi-step protocols. For example, tert-butyl-protected intermediates are often used to stabilize reactive amine groups during cyclization. A key step involves coupling tert-butyl carbamate derivatives with cyclic amines under basic conditions. Solvent selection (e.g., ethanol, dichloromethane) and temperature control are critical to avoid side reactions like premature deprotection. Evidence from analogous syntheses suggests using inert atmospheres (nitrogen) and stoichiometric ratios of reagents to minimize byproducts . Optimization may require iterative adjustments to reaction time, solvent polarity, and catalyst loading, as seen in cross-linking agent studies with ditert-butyl peroxide .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the spirocyclic structure and tert-butyl group placement. Elemental analysis validates purity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For example, in polymer cross-linking studies, NMR resolved protonation states and salt formation in analogous compounds . Differential Scanning Calorimetry (DSC) can assess thermal stability, particularly if the compound is intended for materials science applications .
Advanced Research Questions
Q. How does the steric hindrance of tert-butyl groups influence the compound’s reactivity in catalytic or polymer cross-linking applications?
The tert-butyl groups impose significant steric hindrance, which can slow reaction kinetics but enhance selectivity. In polymer cross-linking, ditert-butyl peroxide analogs demonstrated that bulky substituents reduce chain mobility, increasing thermal stability and mechanical strength (e.g., tensile strength improved by 15–20% in cross-linked PVC) . For catalytic applications, this steric effect may limit substrate accessibility, necessitating tailored ligands or solvents to mitigate deactivation pathways.
Q. What experimental strategies resolve contradictions in solubility data across different solvent systems?
Conflicting solubility data often arise from solvent polarity and hydrogen-bonding capacity. Systematic studies in ethanol-water mixtures (e.g., 0–100% ethanol) can map solubility trends, as demonstrated in polymerization kinetics where aqueous ethanol enhanced salt formation . Advanced techniques like Hansen Solubility Parameters (HSP) or COSMO-RS simulations may predict solubility behavior. Experimental validation through turbidimetry or dynamic light scattering (DLS) is recommended for quantitative analysis.
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies should include:
- pH Stability : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 40°C, monitoring degradation via HPLC or LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. For example, cross-linked polymers retained stability up to 200°C when tert-butyl groups were present .
- Mechanistic Insights : Isotope labeling (e.g., deuterated solvents) can track degradation pathways, such as tert-butyl group hydrolysis.
Methodological Considerations
Q. What statistical approaches are suitable for analyzing contradictory data in reaction yield optimization?
Response Surface Methodology (RSM) with Central Composite Design (CCD) can model interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For instance, optimizing the polyvinyl chloride cross-linking ratio (90:9:1) required factorial experiments to identify dominant factors . Contradictions in yield data may arise from unaccounted variables (e.g., trace moisture), necessitating Design of Experiments (DoE) with replication to isolate noise.
Q. How should researchers address discrepancies between computational predictions and experimental results in molecular docking studies?
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). For spirocyclic compounds, conformational flexibility often leads to docking inaccuracies. Molecular Dynamics (MD) simulations over nanosecond timescales can refine pose predictions. Experimental validation via X-ray crystallography or NOE NMR correlations is critical, as seen in ligand synthesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
